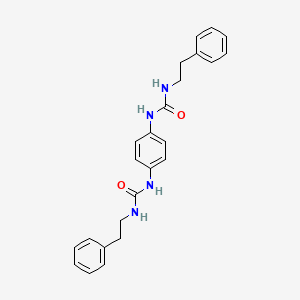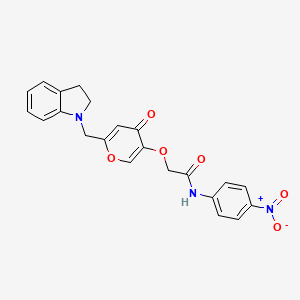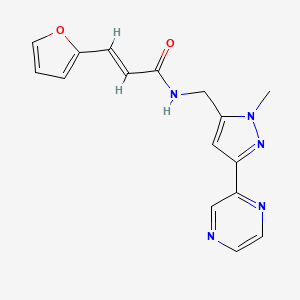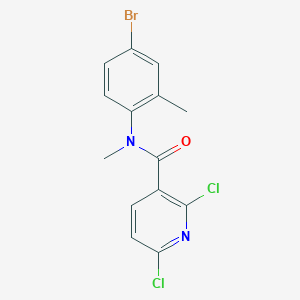
((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including amine and amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like amines and amides could influence the compound’s solubility in water .
Applications De Recherche Scientifique
Degradation and Environmental Impact
A study by Qutob et al. (2022) reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the pathways, by-products, and biotoxicity of degradation products. While the compound is not specifically mentioned, the methodologies and analyses could be applicable to studying its environmental stability and degradation.
Synthesis and Structural Properties
Research by Issac and Tierney (1996) on the synthesis and structural properties of novel substituted compounds, including discussions on reaction mechanisms and product characterization, may offer a foundation for synthesizing and analyzing the compound and exploring its potential biological or chemical activities.
Bioactivity and ToxicityA comprehensive review by Friedman and Levin (2008) focuses on methods to reduce the dietary content and toxicity of acrylamide, a compound known for its potential health risks. The methodologies for mitigating toxicity and analyzing bioactive compounds in this review could be relevant for assessing the safety and potential therapeutic applications of “((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide.”
Analytical Methods and Quality Control
The study by Yu et al. (2022) on the chemical and bioactivity diversity of 2-(2-phenylethyl)chromones in agarwood provides insights into analytical techniques, bioactivity assays, and quality control measures that could be applied to investigate the compound , especially considering its structural complexity and potential bioactivity.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[4-(2-phenylethylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-17-15-19-7-3-1-4-8-19)27-21-11-13-22(14-12-21)28-24(30)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H2,25,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMGEHRORTILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Phenylethyl)amino)-N-(4-(((2-phenylethyl)amino)carbonylamino)phenyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)

![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)
![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)
![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)



![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2535786.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)